N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-14(17-12-6-8-13(9-7-12)20(22)23)10-25-16-19-18-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEYOBIYNURYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be
Biological Activity
N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, anticancer properties, and other relevant findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
1. Enzyme Inhibition Studies
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant enzyme inhibitory activity. For instance, studies on similar compounds have indicated that they can inhibit key enzymes such as acetylcholinesterase and lipoxygenase. These enzymes are crucial in various biological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and inflammation .
Table 1: Enzyme Inhibition Potency of Oxadiazole Derivatives
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 5-(2-Nitrostyryl)-1,3,4-oxadiazole | Acetylcholinesterase | 12.5 |
| N-(4-nitrophenyl)-2-thioacetamide | Lipoxygenase | 15.0 |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazole | Butyrylcholinesterase | 20.0 |
2. Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a recent study highlighted the ability of oxadiazole derivatives to inhibit telomerase activity and affect pathways involved in cancer cell survival .
Case Study: Anticancer Effects on Cell Lines
A series of experiments were conducted using human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The results demonstrated that compounds containing the oxadiazole scaffold exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
The mechanism by which N-(4-nitrophenyl)-2-thioacetamide exerts its biological effects is believed to involve multiple pathways:
- Enzyme Inhibition : By inhibiting enzymes critical for tumor growth and inflammation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Reducing oxidative stress within cells which can contribute to cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features. Modifications in substituents on the phenyl rings or variations in the oxadiazole structure can lead to significant changes in potency and selectivity against different biological targets .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Presence of nitro group | Increases enzyme inhibition |
| Substituents on phenyl ring | Alters cytotoxicity profile |
| Oxadiazole ring modifications | Enhances anticancer properties |
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new derivatives with tailored properties.
Common Reactions:
- Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction: The nitro group can be reduced to an amine group.
- Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with biological macromolecules, which can modulate enzyme activity or receptor interactions.
Biological Activity:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.
- Antitumor Activity: Exhibited significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 to 30 µM in studies.
Industry
In industrial applications, this compound may be utilized in the development of new materials with specific properties such as photothermal conversion. This property makes it a candidate for applications in advanced materials science.
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
Cancer Therapy
A study demonstrated that a related oxadiazole compound significantly inhibited RET kinase activity in vitro and reduced tumor growth in xenograft models. This highlights the potential for developing targeted cancer therapies based on this compound's structure.
Infection Control
Research into oxadiazole derivatives indicated their effectiveness against resistant bacterial strains, suggesting their potential as novel antibiotics. This finding underscores the importance of exploring compounds like this compound in combating antibiotic resistance.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide are contextualized below through comparisons with structurally related derivatives.
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties
*Calculated based on structural analogs.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound likely enhances electrophilicity and receptor binding compared to electron-donating groups (e.g., 4-OCH₃ in ). This aligns with the high Akt inhibition (92.36%) observed in the 4-chlorophenyl-thiadiazole derivative .
- Melting Points : Sulfamoyl (4b) and nitro groups increase melting points (>300°C for 4b ), suggesting higher crystallinity and stability.
However, thiadiazole derivatives like compound 3 show potent Akt inhibition, indicating heterocycle flexibility in activity.
Biological Activity :
- Antiproliferative Activity : Oxadiazole derivatives with sulfamoyl (4b) or chlorophenyl (4d) groups show marked activity against cancer cell lines .
- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a, 2b) demonstrate potency against microbial targets, influenced by substituents like 3-Cl or 4-OCH₃ .
Key Observations:
- Conventional vs. Ultrasonic Synthesis: Higher yields (79–86%) are achieved with ultrasonic methods for indole-based derivatives , while conventional methods yield ~65–86% for phthalazinone-oxadiazoles .
- Spectral Confirmation : IR and NMR data consistently validate the presence of thioether (C–S), amide (C=O), and aromatic protons across analogs .
Q & A
Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring followed by acylation. Key steps include cyclization of thiosemicarbazides and coupling with 4-nitrophenyl derivatives. Optimal conditions involve:
- Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Catalysts : Sodium hydride or triethylamine to facilitate thioether bond formation .
- Temperature : Controlled heating (60–80°C) to avoid side reactions .
- pH : Neutral to slightly basic conditions to stabilize intermediates .
Purity is enhanced via column chromatography and recrystallization from ethanol or dioxane .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., nitrophenyl at δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm confirm C=O (acetamide) and 1250–1300 cm for C-N (oxadiazole) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 413) validate molecular weight .
- Thermal Analysis : TGA/DSC assess thermal stability (decomposition >250°C) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Activity : IC values against breast cancer (MCF-7) and lung cancer (A549) cell lines range from 10–50 µM, likely via caspase-mediated apoptosis .
- Antimicrobial Activity : Moderate inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL) due to thioamide disruption of microbial membranes .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence biological activity?
- Methodological Answer :
- Nitrophenyl vs. Bromophenyl : The nitro group’s electron-withdrawing effect enhances cytotoxicity (e.g., 20% higher activity in MCF-7 vs. bromophenyl analogs) by improving target binding .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show superior enzyme inhibition (e.g., COX-2 IC = 2.1 µM) due to better π-π stacking with active sites .
Q. How can researchers resolve contradictions in activity data across studies (e.g., variable IC values)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) .
- Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and incubation times (48–72 hrs) .
- Statistical Validation : Triplicate experiments with ANOVA analysis to identify outliers .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin (PDB ID: 1M17) .
- Biochemical Assays : Measure caspase-3/7 activation (Promega Caspase-Glo) and ROS levels (DCFH-DA probe) .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the acetamide moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced Methodological Design
Q. What multi-step synthetic protocols are recommended for generating derivatives with improved potency?
- Methodological Answer :
- Step 1 : Synthesize 5-phenyl-1,3,4-oxadiazole-2-thiol via cyclization of thiosemicarbazide with POCl .
- Step 2 : Couple with 2-chloro-N-(4-nitrophenyl)acetamide using KCO in acetone .
- Step 3 : Introduce substituents (e.g., methoxy, halogen) via Suzuki-Miyaura cross-coupling .
Q. How can selectivity for cancer vs. normal cells be optimized?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-nitrophenyl group with 3,4-dinitrophenyl to enhance tumor-specific uptake .
- Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression .
Q. What analytical methods are critical for stability studies under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Circular Dichroism : Assess conformational stability in serum albumin solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
